

application of 3-Cyanoumbelliferone in cytochrome P450 enzyme inhibition assays.

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Compound of Interest

Compound Name: 3-Cyanoumbelliferone

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Application of 3-Cyanoumbelliferone in Cytochrome P450 Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

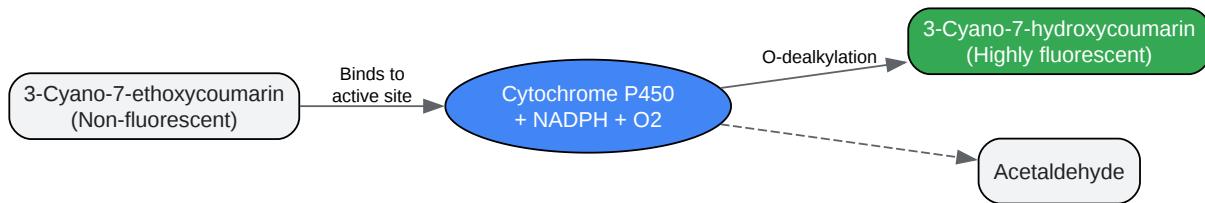
3-Cyanoumbelliferone and its derivatives, particularly 3-cyano-7-ethoxycoumarin (CEC), are valuable fluorogenic probes utilized in high-throughput screening (HTS) for the assessment of cytochrome P450 (CYP) enzyme inhibition. The evaluation of a new chemical entity's potential to inhibit CYP enzymes is a critical step in early drug discovery to predict potential drug-drug interactions (DDIs). Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in adverse effects or therapeutic failure.

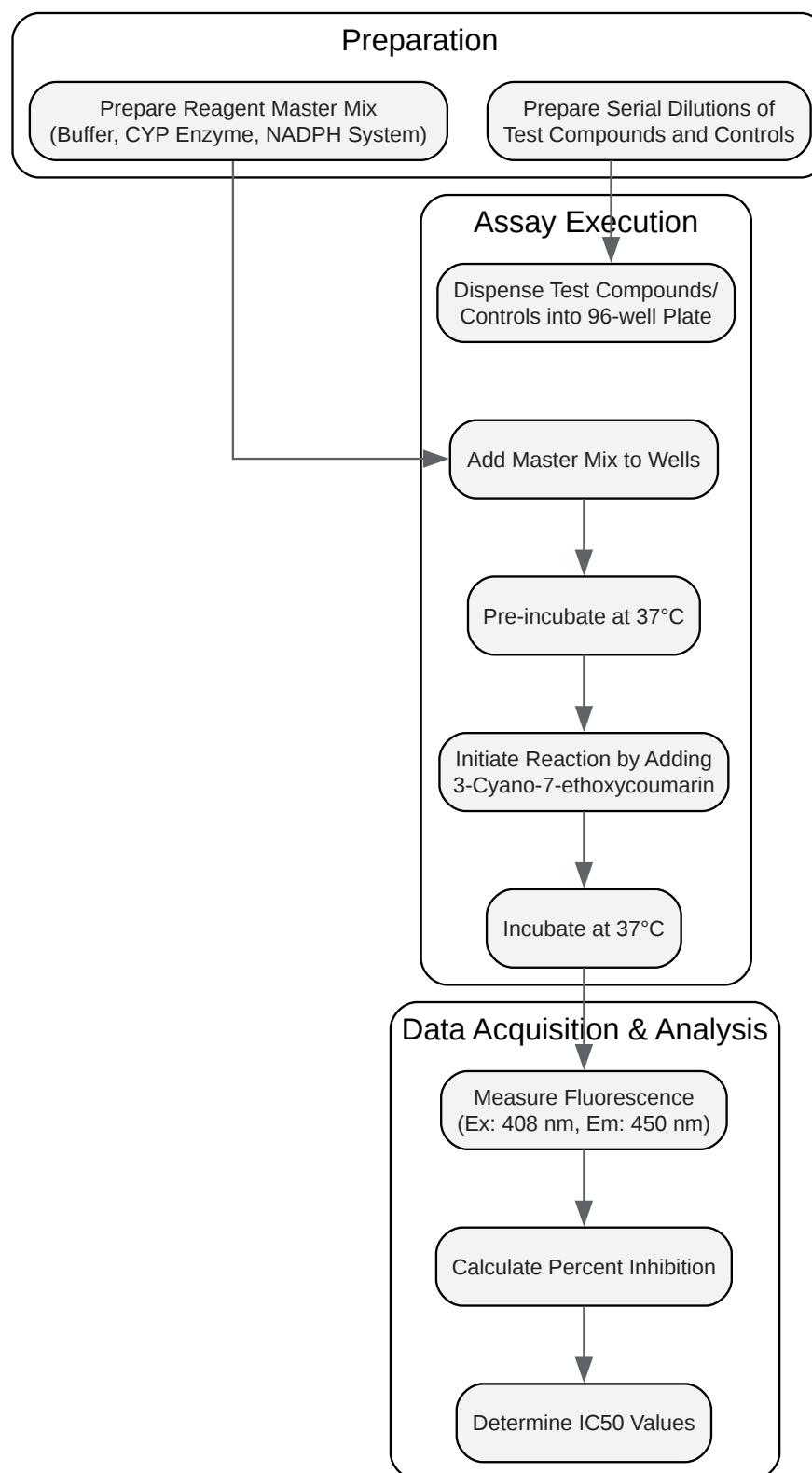
The use of fluorogenic substrates like CEC offers a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for determining CYP inhibition. The assay principle is based on the enzymatic O-dealkylation of the non-fluorescent **3-cyanoumbelliferone** derivative by a specific CYP isozyme to produce the highly fluorescent product, 3-cyano-7-hydroxycoumarin. The intensity of the fluorescence is directly proportional to the enzyme activity. A decrease in fluorescence in the presence of a test compound indicates inhibition of the CYP isozyme.

3-Cyano-7-ethoxycoumarin has been identified as a substrate for several key human CYP isozymes, including CYP1A1, CYP1A2, and CYP2A6, and to a lesser extent, CYP2D6 and CYP2C19.^{[1][2]} The de-ethylated product, 3-cyano-7-hydroxycoumarin, possesses a low pKa, which allows for continuous monitoring of the reaction at a neutral pH of 7.4.

Mechanism of Action

The underlying mechanism of the assay is the O-dealkylation of a **3-cyanoumbelliferone** derivative by a cytochrome P450 enzyme. This reaction is a monooxygenation, where one atom of molecular oxygen is incorporated into the substrate. The ethoxy group of 3-cyano-7-ethoxycoumarin is removed, yielding 3-cyano-7-hydroxycoumarin and acetaldehyde. 3-cyano-7-hydroxycoumarin is a highly fluorescent molecule, whereas the ether derivative is not.



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References

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- 2. 3-Cyano-7-ethoxycoumarin ≥97% (HPLC) | 117620-77-6 [sigmaaldrich.com]
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